molecular formula C7H8BrNO2 B12839635 5-Amino-2-bromo-4-methoxyphenol

5-Amino-2-bromo-4-methoxyphenol

Cat. No.: B12839635
M. Wt: 218.05 g/mol
InChI Key: IMNWEDAEJUZLKH-UHFFFAOYSA-N
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Description

5-Amino-2-bromo-4-methoxyphenol is an organic compound with the molecular formula C7H8BrNO2 It is a derivative of phenol, characterized by the presence of an amino group at the 5-position, a bromine atom at the 2-position, and a methoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-bromo-4-methoxyphenol typically involves multiple steps. One common method starts with o-methoxyphenol as the raw material. The phenolic hydroxyl group is first protected by acetylation using acetic anhydride. Bromination is then performed using bromine under the catalysis of iron powder. Finally, deacetylation is carried out to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-bromo-4-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding phenol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: 5-Amino-4-methoxyphenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-Amino-2-bromo-4-methoxyphenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-bromo-4-methoxyphenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-bromo-4-methoxyphenol is unique due to the combination of its functional groups. The presence of both an amino group and a bromine atom allows for diverse chemical reactivity, while the methoxy group can influence the compound’s solubility and interaction with other molecules. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H8BrNO2

Molecular Weight

218.05 g/mol

IUPAC Name

5-amino-2-bromo-4-methoxyphenol

InChI

InChI=1S/C7H8BrNO2/c1-11-7-2-4(8)6(10)3-5(7)9/h2-3,10H,9H2,1H3

InChI Key

IMNWEDAEJUZLKH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1N)O)Br

Origin of Product

United States

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